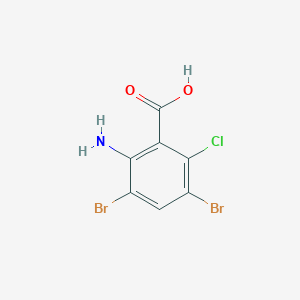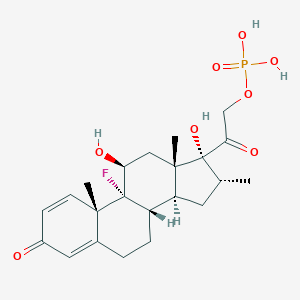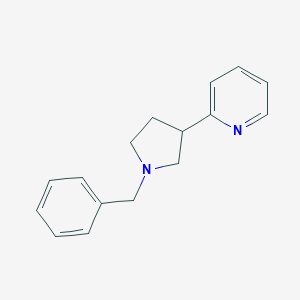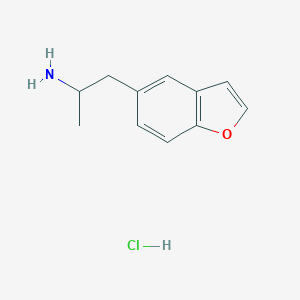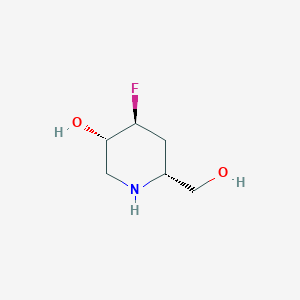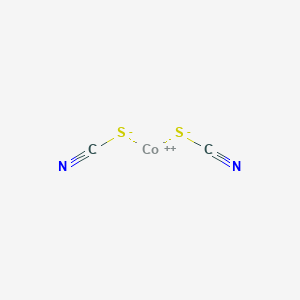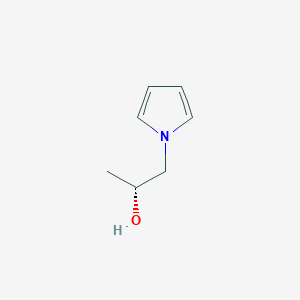
(R)-1-(1H-Pyrrol-1-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-1-(1H-Pyrrol-1-yl)propan-2-ol, also known as R-PP, is a chiral compound that has gained significant attention in recent years due to its potential applications in various fields of research. The compound is a secondary alcohol that contains a pyrrole ring, which is a five-membered heterocyclic ring containing one nitrogen atom. The chiral center of R-PP is located at the carbon atom adjacent to the pyrrole ring, making it a valuable tool for asymmetric synthesis.
Applications De Recherche Scientifique
(R)-1-(1H-Pyrrol-1-yl)propan-2-ol has been widely used in various fields of research, including organic synthesis, medicinal chemistry, and material science. In organic synthesis, (R)-1-(1H-Pyrrol-1-yl)propan-2-ol is a valuable chiral building block that can be used to synthesize a wide range of chiral compounds. In medicinal chemistry, (R)-1-(1H-Pyrrol-1-yl)propan-2-ol has been found to have potential applications as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In material science, (R)-1-(1H-Pyrrol-1-yl)propan-2-ol has been used as a chiral dopant in liquid crystal displays to improve their optical properties.
Mécanisme D'action
The mechanism of action of (R)-1-(1H-Pyrrol-1-yl)propan-2-ol is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. (R)-1-(1H-Pyrrol-1-yl)propan-2-ol has been found to activate the Wnt/β-catenin signaling pathway, which plays a crucial role in the regulation of cell proliferation, differentiation, and apoptosis. (R)-1-(1H-Pyrrol-1-yl)propan-2-ol has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By modulating these signaling pathways, (R)-1-(1H-Pyrrol-1-yl)propan-2-ol has the potential to affect various cellular processes and contribute to its therapeutic effects.
Effets Biochimiques Et Physiologiques
(R)-1-(1H-Pyrrol-1-yl)propan-2-ol has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. In vitro and in vivo studies have shown that (R)-1-(1H-Pyrrol-1-yl)propan-2-ol can inhibit the proliferation and invasion of cancer cells by inducing cell cycle arrest and apoptosis. (R)-1-(1H-Pyrrol-1-yl)propan-2-ol has also been found to reduce the production of inflammatory cytokines and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (R)-1-(1H-Pyrrol-1-yl)propan-2-ol is its high enantiomeric purity, which makes it a valuable tool for asymmetric synthesis. (R)-1-(1H-Pyrrol-1-yl)propan-2-ol is also relatively stable and can be easily handled and stored. However, one of the limitations of (R)-1-(1H-Pyrrol-1-yl)propan-2-ol is its high cost, which may limit its use in large-scale experiments. Additionally, the mechanism of action of (R)-1-(1H-Pyrrol-1-yl)propan-2-ol is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for the research on (R)-1-(1H-Pyrrol-1-yl)propan-2-ol, including the development of more efficient and cost-effective synthesis methods, the elucidation of its mechanism of action, and the exploration of its potential applications in various fields of research. In medicinal chemistry, the development of (R)-1-(1H-Pyrrol-1-yl)propan-2-ol derivatives with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of novel therapeutic agents for the treatment of various diseases. In material science, the use of (R)-1-(1H-Pyrrol-1-yl)propan-2-ol as a chiral dopant in new types of liquid crystal displays may lead to the development of more advanced display technologies.
Méthodes De Synthèse
The synthesis of (R)-1-(1H-Pyrrol-1-yl)propan-2-ol can be achieved through several methods, including asymmetric reduction of pyrrole-2-carbaldehyde, asymmetric hydrogenation of pyrrole-2-carboxylic acid, or asymmetric transfer hydrogenation of pyrrole-2-carboxylic acid. Among these methods, the asymmetric transfer hydrogenation of pyrrole-2-carboxylic acid using a chiral iridium catalyst has been found to be the most efficient and practical approach for the preparation of (R)-1-(1H-Pyrrol-1-yl)propan-2-ol. This method provides (R)-1-(1H-Pyrrol-1-yl)propan-2-ol with high enantiomeric purity and can be easily scaled up for industrial production.
Propriétés
Numéro CAS |
158151-20-3 |
|---|---|
Nom du produit |
(R)-1-(1H-Pyrrol-1-yl)propan-2-ol |
Formule moléculaire |
C7H11NO |
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
(2R)-1-pyrrol-1-ylpropan-2-ol |
InChI |
InChI=1S/C7H11NO/c1-7(9)6-8-4-2-3-5-8/h2-5,7,9H,6H2,1H3/t7-/m1/s1 |
Clé InChI |
UJMFUOHZAQFYCK-SSDOTTSWSA-N |
SMILES isomérique |
C[C@H](CN1C=CC=C1)O |
SMILES |
CC(CN1C=CC=C1)O |
SMILES canonique |
CC(CN1C=CC=C1)O |
Synonymes |
1H-Pyrrole-1-ethanol,alpha-methyl-,(R)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester](/img/structure/B127278.png)
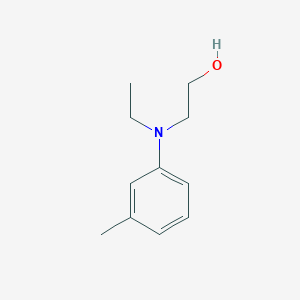
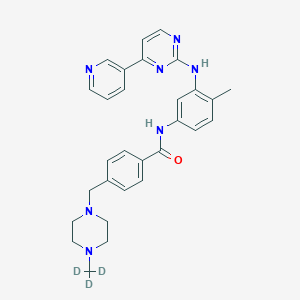
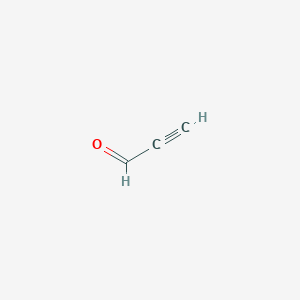
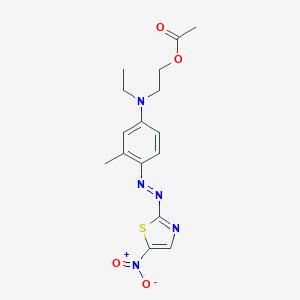
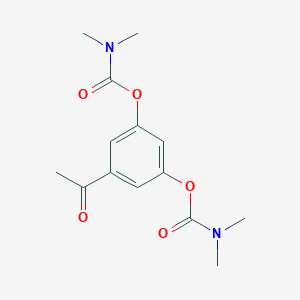
![5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol](/img/structure/B127294.png)
![Tert-butyl N-[(Z,2S)-pent-3-en-2-yl]carbamate](/img/structure/B127297.png)
